molecular formula C16H20N2O3 B15155911 4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide

4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide

Cat. No.: B15155911
M. Wt: 288.34 g/mol
InChI Key: MGPUVPPZUCEJHH-UHFFFAOYSA-N
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Description

4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

The synthesis of 4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with cyclopentylamine to form an amide bond. This intermediate is then reacted with 2-oxoazetidine to introduce the azetidinyl group. The reaction conditions often involve the use of coupling reagents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide can be compared with other benzamide derivatives such as:

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide

InChI

InChI=1S/C16H20N2O3/c1-21-13-6-4-12(5-7-13)15(20)17-16(9-2-3-10-16)18-11-8-14(18)19/h4-7H,2-3,8-11H2,1H3,(H,17,20)

InChI Key

MGPUVPPZUCEJHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2(CCCC2)N3CCC3=O

Origin of Product

United States

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